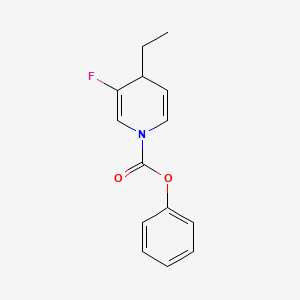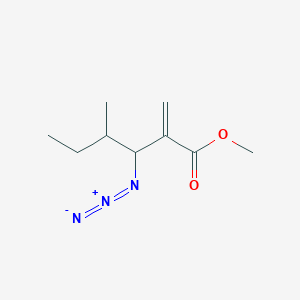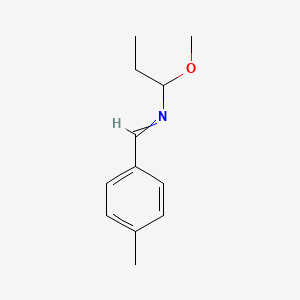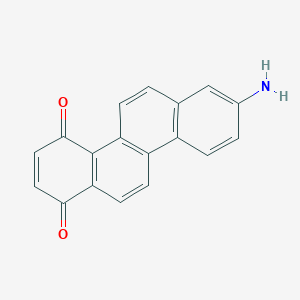![molecular formula C11H11FO2 B12608033 3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- CAS No. 651027-14-4](/img/structure/B12608033.png)
3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- is an organic compound with the molecular formula C11H11FO2. This compound contains a butenone backbone with a fluorophenyl group and a hydroxymethyl group attached to it. It is a versatile molecule used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- typically involves the reaction of 3-buten-2-one with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation or chromatography ensures the production of high-purity 3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-.
Analyse Chemischer Reaktionen
Types of Reactions
3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The fluorophenyl group enhances its reactivity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-2-one, 4-(2-furanyl)-: Contains a furanyl group instead of a fluorophenyl group.
3-Buten-2-one, 4-phenyl-: Contains a phenyl group without the fluorine atom.
3-Buten-2-one, 1,1,1-trifluoro-: Contains trifluoromethyl groups instead of a single fluorophenyl group.
Uniqueness
3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- is unique due to the presence of both a fluorophenyl group and a hydroxymethyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
651027-14-4 |
|---|---|
Molekularformel |
C11H11FO2 |
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
3-[(2-fluorophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-5-3-4-6-10(9)12/h3-6,11,14H,1H2,2H3 |
InChI-Schlüssel |
UJMDEIWXBLNCDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)C(C1=CC=CC=C1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)



![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)

![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)

![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)

![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)

